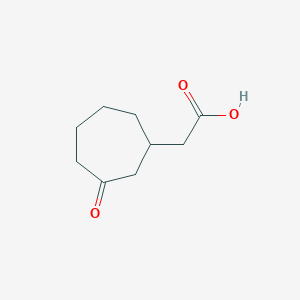

3-Oxo-cycloheptaneacetic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14O3 |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

2-(3-oxocycloheptyl)acetic acid |

InChI |

InChI=1S/C9H14O3/c10-8-4-2-1-3-7(5-8)6-9(11)12/h7H,1-6H2,(H,11,12) |

InChI Key |

KPNZYMOHRDPLAH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=O)CC(C1)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Oxo Cycloheptaneacetic Acid and Its Derivatives

Established Synthetic Routes and Strategies

The synthesis of 3-oxo-cycloheptaneacetic acid can be approached through various established organic reactions, primarily focusing on the formation of the cycloheptanone (B156872) core and the installation of the acetic acid side chain.

Cyclization Reactions in the Synthesis of Cycloheptanone Cores

The construction of the seven-membered cycloheptanone ring is a critical step. Several cyclization strategies have been effectively employed for this purpose.

One of the most prominent methods is the Dieckmann condensation , an intramolecular Claisen condensation of a diester. libretexts.orgpressbooks.pub This reaction is particularly effective for the formation of 5- and 6-membered rings, and it can also be applied to the synthesis of 7-membered rings, albeit sometimes with lower yields. pressbooks.pub For the synthesis of a precursor to this compound, a pimelic acid diester, such as diethyl pimelate, can be treated with a strong base like sodium ethoxide to induce intramolecular cyclization, yielding a β-keto ester, ethyl 2-oxocycloheptanecarboxylate. libretexts.orgpressbooks.pub Subsequent hydrolysis and decarboxylation of this β-keto ester would afford cycloheptanone.

Another powerful method for constructing seven-membered rings is the rhodium-catalyzed [5+2] cycloaddition . This reaction involves the combination of a vinylcyclopropane and an alkyne to form a cycloheptenone, which can then be reduced to the corresponding cycloheptanone.

Furthermore, a diastereoselective insertion of α-alkyldiazoacetates to cyclohexanone can be employed to expand the six-membered ring into a seven-membered one, directly yielding a functionalized cycloheptanone derivative.

The following table summarizes key cyclization reactions for the synthesis of the cycloheptanone core.

| Reaction | Starting Materials | Key Reagents | Product | Reference |

| Dieckmann Condensation | Diethyl pimelate | Sodium ethoxide | Ethyl 2-oxocycloheptanecarboxylate | libretexts.orgpressbooks.pub |

| Rh-catalyzed [5+2] Cycloaddition | Vinylcyclopropane, Alkyne | Rhodium catalyst | Cycloheptenone | |

| Diazoacetate Insertion | Cyclohexanone, α-Alkyldiazoacetate | Lewis acid catalyst | Functionalized cycloheptanone |

Introduction and Manipulation of the Acetic Acid Side Chain

Once the cycloheptanone core is established, the next crucial step is the introduction of the acetic acid side chain at the 3-position. Several synthetic strategies can be envisioned for this transformation.

A common approach is the alkylation of a cycloheptanone enolate . Cycloheptanone can be deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form the corresponding enolate. This nucleophilic enolate can then react with an electrophile like ethyl bromoacetate in an SN2 reaction to introduce the acetic acid ester side chain. organic-chemistry.orgresearchgate.net Subsequent hydrolysis of the ester group would then yield the desired this compound. The regioselectivity of this alkylation can be controlled by the choice of the base and reaction conditions. pressbooks.pub

Another viable method is the Reformatsky reaction . wikipedia.orglibretexts.orgthermofisher.com This reaction involves the treatment of a ketone, in this case, cycloheptanone, with an α-halo ester, such as ethyl bromoacetate, in the presence of zinc metal. wikipedia.orgthermofisher.com The reaction proceeds through the formation of an organozinc intermediate, which then adds to the carbonyl group of the cycloheptanone to form a β-hydroxy ester. libretexts.org Subsequent dehydration and reduction of the double bond, followed by ester hydrolysis, would lead to this compound.

The table below outlines these methods for introducing the acetic acid side chain.

| Reaction | Starting Materials | Key Reagents | Intermediate Product | Reference |

| Enolate Alkylation | Cycloheptanone, Ethyl bromoacetate | Lithium diisopropylamide (LDA) | Ethyl 3-oxocycloheptaneacetate | organic-chemistry.orgresearchgate.net |

| Reformatsky Reaction | Cycloheptanone, Ethyl bromoacetate | Zinc metal | Ethyl 3-hydroxycycloheptylacetate | wikipedia.orglibretexts.orgthermofisher.com |

Specific Rearrangement Reactions (e.g., Wolff rearrangement, Curtius rearrangement, Hofmann rearrangement)

Rearrangement reactions offer alternative and sometimes more elegant pathways to complex molecular structures.

The Wolff rearrangement provides a powerful method for ring contraction. wikipedia.orgchem-station.com In the context of synthesizing a cycloheptanone derivative, one could envision starting with a cyclic α-diazo ketone with an eight-membered ring. Upon thermal, photochemical, or metal-catalyzed activation, this starting material would rearrange to form a ketene, which can then be trapped by a nucleophile like water or an alcohol to yield a cycloheptane (B1346806) carboxylic acid derivative. wikipedia.orgchem-station.comresearchgate.net This strategy allows for the stereospecific construction of the cycloheptane ring. wikipedia.org

The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which can be subsequently converted to an amine, a carbamate, or a urea derivative. nih.govrsc.orgwikipedia.orgorganic-chemistry.org This reaction could be employed to introduce an amino or a protected amino group on the cycloheptane ring, which could then be further functionalized to introduce the acetic acid side chain. The reaction proceeds with full retention of configuration at the migrating group. nrochemistry.com

Similarly, the Hofmann rearrangement converts a primary amide to a primary amine with one less carbon atom via an isocyanate intermediate. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com This could also be a potential route for introducing a key functional group on the cycloheptanone core for subsequent elaboration into the acetic acid side chain.

These rearrangement reactions are summarized in the table below.

| Rearrangement | Starting Material | Key Intermediate | Potential Application | Reference |

| Wolff Rearrangement | Cyclic α-diazo ketone (8-membered ring) | Ketene | Ring contraction to form a cycloheptane derivative | wikipedia.orgchem-station.comresearchgate.net |

| Curtius Rearrangement | Acyl azide | Isocyanate | Introduction of an amino or protected amino group | nih.govrsc.orgwikipedia.orgorganic-chemistry.org |

| Hofmann Rearrangement | Primary amide | Isocyanate | Introduction of an amino group with carbon loss | wikipedia.orgmasterorganicchemistry.comchemistrysteps.com |

Synthesis of Analogs and Derivatives of this compound

The synthesis of analogs and derivatives of this compound allows for the exploration of structure-activity relationships and the development of new materials with tailored properties.

Functionalization of the Cycloheptane Ring

The cycloheptane ring of this compound offers several positions for further functionalization. The carbon atoms alpha to the ketone and the carboxylic acid can be subjected to various chemical transformations. For instance, the α-protons to the ketone are acidic and can be removed to form an enolate, which can then react with a variety of electrophiles to introduce alkyl, aryl, or other functional groups.

Modifications of the Carboxylic Acid Moiety (e.g., esterification, amidation)

The carboxylic acid group is a versatile handle for the synthesis of a wide range of derivatives.

Esterification of this compound can be achieved through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common and straightforward method. masterorganicchemistry.comorganic-chemistry.orgcerritos.edu This reaction is an equilibrium process, and the use of excess alcohol can drive the reaction towards the formation of the ester. masterorganicchemistry.com

Amidation , the formation of an amide from the carboxylic acid, can be accomplished using a variety of coupling reagents. mdpi.comresearchgate.netnih.gov These reagents activate the carboxylic acid, facilitating its reaction with a primary or secondary amine to form the corresponding amide. This method is widely used in peptide synthesis and for the creation of a diverse array of amide-containing molecules.

The following table provides an overview of these modification reactions.

| Reaction | Starting Material | Reagents | Product | Reference |

| Esterification | This compound | Alcohol, Acid catalyst | This compound ester | masterorganicchemistry.comorganic-chemistry.orgcerritos.edu |

| Amidation | This compound | Amine, Coupling agent | This compound amide | mdpi.comresearchgate.netnih.gov |

Catalytic Approaches in the Synthesis of this compound

Catalysis offers efficient and selective pathways for the synthesis of this compound and its derivatives, minimizing waste and improving reaction control.

Transition Metal-Catalyzed Hydroacylation and Related Reactions (e.g., Rh(I)-catalyzed)

Transition metal catalysis, particularly with rhodium(I) complexes, has become a powerful tool for the synthesis of cyclic ketones. Rhodium-catalyzed asymmetric hydrogenation, for example, is a well-established method for producing chiral compounds in the pharmaceutical industry. rsc.org While direct application to this compound is not explicitly detailed, related rhodium-catalyzed asymmetric syntheses of β-branched amides and other chiral molecules demonstrate the potential of this approach. nih.govillinois.edu

Rhodium-catalyzed asymmetric arylation of cyclobutenone ketals has been developed as a surrogate for the asymmetric addition to cyclobutanones, yielding chiral enol ethers that can be further elaborated into complex cyclobutane structures. nih.gov This methodology, involving enantioselective carbometalation followed by β-oxygen elimination, highlights the innovative strategies employed in rhodium catalysis to access chiral cyclic systems. nih.gov Such principles could potentially be adapted for the asymmetric synthesis of cycloheptanone derivatives.

Biocatalytic Transformations and Enzymatic Synthesis of Oxo Acid Derivatives

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov The desymmetrization of prochiral ketones using enzymes like imine reductases has been successfully applied to the synthesis of axially chiral biaryls, showcasing the power of biocatalysis in creating stereochemically complex molecules. nih.gov Engineered enzymes can catalyze the formation of both (R) and (S) atropisomers with excellent yields and enantioselectivities. nih.gov

The biocatalytic reduction of ketones to chiral alcohols is another well-established transformation. mdpi.com This enzymatic approach can provide access to chiral hydroxy-cycloheptane derivatives, which could then be oxidized to the corresponding chiral this compound. The use of whole-cell biocatalysts is particularly attractive for industrial applications due to their operational simplicity and cost-effectiveness. nih.gov

Sustainable and Green Chemistry Methodologies for Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. rsc.org This involves the use of safer solvents, renewable starting materials, and catalytic methods to reduce waste and energy consumption. rasayanjournal.co.in

In the context of synthesizing this compound, green chemistry approaches could include:

Catalytic Reactions: As discussed previously, the use of catalysts, whether transition metals or enzymes, reduces the need for stoichiometric reagents, thereby minimizing waste. rasayanjournal.co.in

Solvent-Free or Greener Solvents: Conducting reactions in the absence of solvents or in environmentally benign solvents like water or ionic liquids can significantly reduce the environmental footprint of a synthesis. rasayanjournal.co.innih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is a core principle of green chemistry. nih.gov

While specific green syntheses for this compound are not extensively reported, the broader trends in the pharmaceutical industry point towards the adoption of more sustainable practices in the production of chemical intermediates. rsc.orgsemanticscholar.org

Synthetic Applications as Intermediates in Complex Molecule Construction

This compound and its derivatives are valuable intermediates in the synthesis of more complex molecules, including natural products and pharmaceutically active compounds. The combination of the cycloheptanone core and the acetic acid side chain provides a versatile scaffold for further chemical transformations.

For example, benzo-fused cycloheptanones, which share the seven-membered ring ketone motif, can be synthesized from cyclobutanol derivatives through a palladium-catalyzed C–C cleavage/cross-coupling and subsequent intramolecular enolate arylation sequence. bohrium.com This convergent method allows for the construction of the benzo-fused seven-membered carbocycle in a one-pot process. bohrium.com The resulting structures are important components of various biologically active molecules.

The development of efficient and stereoselective methods to access functionalized cycloheptanones is therefore of significant interest to the synthetic community, as it opens up new avenues for the construction of novel and complex molecular architectures.

Mechanistic Investigations of Reactions Involving 3 Oxo Cycloheptaneacetic Acid

Reaction Mechanism Elucidation via Experimental Approaches

The elucidation of reaction mechanisms for transformations involving 3-oxo-cycloheptaneacetic acid relies on a combination of experimental techniques aimed at identifying intermediates, understanding electron movement, and characterizing transition states. dalalinstitute.comjsscacs.edu.in One plausible pathway for the synthesis of related ε-oxo acids involves a photostimulated radical-nucleophilic aromatic substitution (SRN1) mechanism. organicreactions.org This type of reaction proceeds through a chain mechanism involving radical and radical anion intermediates. wikipedia.orgchim.it

Experimental approaches to support such a mechanism would involve:

Identification of Intermediates: Spectroscopic methods, such as NMR, can be employed to detect the presence of transient intermediates. dalalinstitute.com For instance, the formation of a radical anion intermediate in an SRN1 reaction could be detected under specialized conditions.

Crossover Experiments: To distinguish between intramolecular and intermolecular pathways, crossover experiments can be conducted. dalalinstitute.comjsscacs.edu.in In a hypothetical reaction, if two similar but distinct reactants are used, the formation of mixed products would suggest an intermolecular mechanism.

Radical Trapping: The involvement of radical intermediates can be confirmed by introducing a radical scavenger into the reaction mixture. A significant decrease in the reaction rate or the formation of a trapped radical species would provide evidence for a radical mechanism.

A proposed SRN1 mechanism for a reaction leading to a derivative of this compound might involve the following steps:

Initiation: An electron transfer to an aryl halide to form a radical anion.

Propagation:

Fragmentation of the radical anion to an aryl radical.

Reaction of the aryl radical with a nucleophile (e.g., an enolate of a cycloheptanone (B156872) derivative) to form a new radical anion.

Electron transfer from the new radical anion to another molecule of the starting aryl halide to form the product and regenerate the initial radical anion. wikipedia.org

Termination: Combination of radicals or reaction with the solvent. chim.it

Kinetic Studies and Reaction Rate Analysis

For a hypothetical reaction, such as the alkylation of the enolate of this compound, the rate law would likely take the form:

Rate = k[this compound]x[Base]y[Alkylating Agent]z

Where k is the rate constant, and x, y, and z are the orders of the reaction with respect to each reactant. chemistrytalk.org These orders are determined experimentally.

Table 1: Hypothetical Kinetic Data for the Alkylation of this compound

| Experiment | [this compound] (M) | [Base] (M) | [Alkylating Agent] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 0.10 | 1.2 x 10-4 |

| 2 | 0.20 | 0.10 | 0.10 | 2.4 x 10-4 |

| 3 | 0.10 | 0.20 | 0.10 | 2.4 x 10-4 |

| 4 | 0.10 | 0.10 | 0.20 | 1.2 x 10-4 |

From this hypothetical data, one could deduce that the reaction is first order with respect to this compound and the base, and zero order with respect to the alkylating agent, suggesting that the formation of the enolate is the rate-determining step.

Further analysis, such as constructing Arrhenius or Eyring plots from temperature-dependent rate data, would allow for the determination of activation parameters like the activation energy (Ea) and the enthalpy (ΔH‡) and entropy (ΔS‡) of activation. mckgroup.org

Stereochemical Control and Regioselectivity in Synthesis

In reactions involving this compound, controlling the stereochemistry and regioselectivity is often a primary objective. fiveable.merijournals.com For instance, in the alkylation of the ketone, the formation of two different enolates is possible, leading to issues of regioselectivity. quimicaorganica.orglibretexts.org

Kinetic vs. Thermodynamic Control: The formation of the less substituted (kinetic) enolate is favored at low temperatures with a bulky, strong, non-nucleophilic base like lithium diisopropylamide (LDA) in an aprotic solvent. libretexts.orgjove.com Conversely, the more substituted (thermodynamic) enolate is favored at higher temperatures with a smaller, weaker base that allows for equilibration to the more stable enolate. jove.comfiveable.me

Table 2: Regioselectivity in the Enolate Formation of a 3-Substituted Cycloheptanone Precursor

| Conditions | Base | Temperature (°C) | Kinetic Product (%) | Thermodynamic Product (%) |

| Kinetic | LDA | -78 | >95 | <5 |

| Thermodynamic | NaH | 25 | <10 | >90 |

Stereochemical Control: Once a specific enolate is formed, the approach of the electrophile can be influenced by steric hindrance, leading to the preferential formation of one stereoisomer over another. ethz.chlumenlearning.com The use of chiral auxiliaries or catalysts can induce facial selectivity in the reaction, leading to a high degree of enantiomeric excess in the product. ethz.chresearchgate.net The stereochemical outcome is determined by the transition state geometry, which can be influenced by the choice of solvent, counterion, and additives. quimicaorganica.org

Advanced Analytical and Spectroscopic Characterization of 3 Oxo Cycloheptaneacetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-Oxo-cycloheptaneacetic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the compound's connectivity and stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The protons on the cycloheptane (B1346806) ring will appear as a series of complex multiplets in the aliphatic region (typically δ 1.0-3.0 ppm). The protons alpha to the ketone and the carboxylic acid group will be shifted downfield due to the electron-withdrawing nature of these functional groups. The methylene (B1212753) protons of the acetic acid side chain (-CH₂COOH) would likely appear as a doublet or a multiplet, depending on the coupling with the adjacent proton on the cycloheptane ring. The acidic proton of the carboxylic acid group (-COOH) is expected to be a broad singlet at a significantly downfield chemical shift (δ 10-13 ppm), which can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbon of the ketone (C=O) is expected to have a characteristic chemical shift in the range of δ 200-220 ppm. The carbonyl carbon of the carboxylic acid (-COOH) will also be significantly downfield, typically between δ 170-185 ppm. The carbons of the cycloheptane ring and the acetic acid side chain will appear in the aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad singlet) | 170 - 185 |

| Ketone (C=O) | - | 200 - 220 |

| Acetic Acid Methylene (-CH₂COOH) | 2.0 - 2.5 (multiplet) | 35 - 45 |

| Cycloheptane Ring Protons | 1.0 - 3.0 (complex multiplets) | 20 - 50 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and investigating the fragmentation patterns of this compound, which aids in its structural confirmation.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion ([M]⁺ or [M-H]⁻), allowing for the determination of the elemental composition and confirmation of the molecular formula (C₉H₁₄O₃).

Fragmentation Analysis: Under electron ionization (EI) or electrospray ionization (ESI), this compound will undergo characteristic fragmentation. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and the loss of the carboxyl group (COOH). The presence of the ketone functional group can lead to alpha-cleavage on either side of the carbonyl group, resulting in characteristic fragment ions. The fragmentation pattern serves as a molecular fingerprint that can be used for identification purposes.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. nih.gov The IR spectrum is characterized by distinct absorption bands corresponding to the vibrational frequencies of specific bonds.

The most prominent features in the IR spectrum of this compound would be:

O-H Stretch: A very broad and strong absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydroxyl group of the carboxylic acid, which is often involved in hydrogen bonding. spectroscopyonline.com

C=O Stretch (Ketone): A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the stretching vibration of the carbonyl group of the cycloheptanone (B156872) ring.

C=O Stretch (Carboxylic Acid): Another strong, sharp absorption band, typically around 1700-1725 cm⁻¹, is due to the carbonyl group of the carboxylic acid. This band may overlap with the ketone's C=O stretch.

C-H Stretch: Absorption bands in the 2850-3000 cm⁻¹ region are due to the C-H stretching vibrations of the aliphatic cycloheptane ring and the acetic acid side chain.

C-O Stretch: An absorption band in the range of 1210-1320 cm⁻¹ can be attributed to the C-O stretching of the carboxylic acid. spectroscopyonline.com

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Ketone | C=O Stretch | 1700 - 1725 | Strong, Sharp |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong, Sharp |

| Aliphatic CH₂, CH | C-H Stretch | 2850 - 3000 | Medium to Strong |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction mixtures or natural extracts.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like this compound.

Reversed-Phase HPLC: This is the most common mode of HPLC for analyzing polar organic molecules. A nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier (e.g., formic acid or trifluoroacetic acid) to suppress the ionization of the carboxylic acid group and improve peak shape. Detection is commonly achieved using a UV detector, as the carbonyl group of the ketone provides some UV absorbance.

Normal-Phase HPLC: While less common for this type of compound, normal-phase HPLC with a polar stationary phase (e.g., silica) and a nonpolar mobile phase could also be employed.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC can be challenging due to its low volatility and the potential for thermal degradation of the carboxylic acid. However, with appropriate derivatization, GC can be a powerful tool for its analysis. nih.gov

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is often employed to improve the analytical properties of this compound, particularly for GC analysis and to enhance detection in HPLC.

Esterification: The carboxylic acid group can be converted to a more volatile and less polar ester (e.g., a methyl or ethyl ester) by reaction with an alcohol in the presence of an acid catalyst. These esters are more amenable to GC analysis.

Silylation: Reaction with a silylating agent (e.g., BSTFA) converts the acidic proton of the carboxylic acid to a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability for GC analysis.

Fluorescent Derivatization: For enhanced sensitivity in HPLC with fluorescence detection, the carboxylic acid can be derivatized with a fluorescent tagging reagent.

These derivatization strategies can significantly improve chromatographic resolution, peak shape, and detection limits, enabling more accurate and sensitive quantification of this compound in various matrices.

Computational Chemistry Studies on 3 Oxo Cycloheptaneacetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing fundamental insights into the electronic structure and energy of molecules. These methods, grounded in the principles of quantum mechanics, are instrumental in characterizing the intrinsic properties of 3-Oxo-cycloheptaneacetic acid.

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance between accuracy and computational cost. For this compound, DFT calculations are pivotal in determining its most stable three-dimensional conformation. By exploring the potential energy surface, various conformers arising from the flexibility of the cycloheptane (B1346806) ring and the rotation of the acetic acid side chain can be identified and their relative energies calculated.

These calculations would typically employ a functional, such as B3LYP, paired with a suitable basis set (e.g., 6-31G*) to optimize the molecular geometry. The resulting optimized structure provides precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to compute the electronic properties, including the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. The MEP map visually represents the regions of positive and negative electrostatic potential on the molecular surface, highlighting areas susceptible to electrophilic and nucleophilic attack.

Ab Initio Methods and High-Level Theoretical Calculations (e.g., Coupled-Cluster Theory)

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, offer a pathway to higher accuracy. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and particularly Coupled-Cluster (CC) theory, provide a more rigorous treatment of electron correlation. wikipedia.orgaps.org

Coupled-Cluster theory, especially at the CCSD(T) level (Coupled-Cluster with single, double, and perturbative triple excitations), is often considered the "gold standard" in quantum chemistry for its ability to yield highly accurate energies and properties for small to medium-sized molecules. wikipedia.org For this compound, CCSD(T) calculations, though computationally demanding, could be employed to benchmark the results obtained from DFT and provide a more definitive understanding of its electronic structure and thermochemical properties. These high-level calculations are particularly valuable for obtaining precise energetic information, which is crucial for the subsequent prediction of reactivity and reaction pathways.

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations offer a window into the dynamic behavior of this compound. These methods are essential for understanding how the molecule behaves over time and in different environments.

Molecular dynamics (MD) simulations, for instance, can model the conformational flexibility of the cycloheptane ring and the movement of the acetic acid side chain in a solvent, typically water, over a specific timescale (from picoseconds to microseconds). By solving Newton's equations of motion for the atoms in the system, MD simulations provide a trajectory that reveals the accessible conformations and the transitions between them. This information is critical for understanding how the molecule might interact with other molecules, including biological receptors.

Prediction of Reactivity and Reaction Pathways

A significant application of computational chemistry is the prediction of a molecule's reactivity and the elucidation of potential reaction mechanisms. For this compound, its structure suggests several potential sites for chemical reactions. The ketone group is susceptible to nucleophilic addition, while the carboxylic acid group can undergo deprotonation or esterification.

Computational methods can be used to model these potential reactions. By calculating the activation energies and reaction enthalpies for different pathways, it is possible to predict the most likely products under various conditions. For example, DFT calculations can be used to model the transition states of reactions, providing insight into the reaction kinetics. The Fukui function, derived from conceptual DFT, can be calculated to identify the most reactive sites within the molecule for both nucleophilic and electrophilic attack.

Machine Learning Approaches in Predicting Chemical Behavior

In recent years, machine learning (ML) has become an increasingly powerful tool in chemistry. By training algorithms on large datasets of known chemical information, ML models can predict a wide range of molecular properties and behaviors with remarkable speed and accuracy.

For this compound, ML models could be employed to predict properties such as its solubility, pKa, and even its potential biological activity. These models can learn complex structure-property relationships from existing data and apply them to new molecules. While the development of highly accurate ML models requires substantial and relevant training data, their application can significantly accelerate the process of chemical discovery and characterization.

Molecular Docking and Ligand-Target Interaction Studies

Given the presence of functional groups common in biologically active molecules, understanding the potential interactions of this compound with biological targets is of significant interest. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Pre Clinical Biological Activity and Biochemical Pathways of Oxo Cycloalkaneacetic Acids

Enzymatic Transformations and Metabolic Fates of Oxo Acids

Oxo-cycloalkaneacetic acids, as part of the broader class of 3-oxo acids, are substrates for a key family of enzymes known as CoA-transferases. Specifically, succinyl-CoA:3-oxoacid CoA-transferase (SCOT), also referred to as thiophorase, plays a central role in their metabolism. wikipedia.orgoxfordreference.com This enzyme catalyzes the reversible transfer of a Coenzyme A (CoA) moiety from a donor, typically succinyl-CoA, to a 3-oxo acid acceptor. wikipedia.org The fundamental reaction is:

Succinyl-CoA + a 3-oxo acid ⇌ Succinate + a 3-oxoacyl-CoA wikipedia.org

This process is vital for activating the oxo acid by converting it into its high-energy thioester derivative (3-oxoacyl-CoA), which can then enter subsequent metabolic pathways. wikipedia.org

The catalytic mechanism of SCOT involves a "ping-pong" kinetic model, proceeding through a covalent enzyme intermediate. nih.gov In the first step, the CoA group from succinyl-CoA is transferred to a glutamate residue at the enzyme's active site, forming a high-energy enzyme-CoA thioester intermediate and releasing succinate. rcsb.org In the second step, the CoA is transferred from this intermediate to the 3-oxo acid (like 3-Oxo-cycloheptaneacetic acid), releasing the final 3-oxoacyl-CoA product and regenerating the free enzyme. rcsb.org The binding energy derived from noncovalent interactions between the enzyme and the non-reactive portions of the Coenzyme A molecule is crucial for catalysis, helping to stabilize the transition state and accelerate the reaction. nih.govrcsb.org

The metabolic pathway involving 3-oxoacid CoA-transferase is a cornerstone of ketone body utilization. wikipedia.orgnih.gov Ketone bodies, primarily acetoacetate and D-β-hydroxybutyrate, are produced by the liver from fatty acids during periods of fasting, prolonged exercise, or low carbohydrate intake. wikipedia.org While the liver produces ketone bodies, it lacks the SCOT enzyme and therefore cannot use them for energy. wikipedia.org

Instead, these water-soluble molecules are transported via the bloodstream to extrahepatic tissues such as the brain, heart, and skeletal muscle. wikipedia.orgnih.gov In the mitochondria of these tissues, D-β-hydroxybutyrate is first oxidized to acetoacetate. SCOT then catalyzes the critical, rate-limiting step in ketone body utilization (ketolysis) by transferring CoA from succinyl-CoA to acetoacetate, forming acetoacetyl-CoA. nih.gov This acetoacetyl-CoA is subsequently cleaved by the enzyme thiolase into two molecules of acetyl-CoA. nih.govlibretexts.org The acetyl-CoA then enters the tricarboxylic acid (TCA) cycle to be oxidized for ATP production, providing a vital alternative energy source when glucose is scarce. wikipedia.org

Therefore, the biochemical pathway for oxo-cycloalkaneacetic acids is intrinsically linked to central energy metabolism, allowing peripheral tissues to harness the energy stored in ketone bodies. The distribution of SCOT activity is high in tissues with significant energy demands, such as along the nephron in the kidney, underscoring its role in fueling active transport processes. nih.gov

In Vitro Biological Activity Studies of this compound Derivatives

While direct experimental data on the biological activity of this compound and its specific derivatives are limited in the available scientific literature, studies on structurally related cycloalkanone and cyclic ketone derivatives provide valuable insights into their potential biological activities.

Heterocyclic compounds derived from cycloalkanones have been shown to exhibit a range of biological activities, including antimicrobial effects. rjptonline.org Research into various synthetic cyclic ketones has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. sapub.org For instance, certain cyclohexanone derivatives showed notable activity against P. aeruginosa, S. aureus, and B. subtilis. sapub.org Similarly, cyclopentanone-derived compounds have also demonstrated good antimicrobial properties, in some cases exceeding those of reference antibiotics. rjptonline.org The antimicrobial potential of such compounds is often attributed to their ability to interfere with microbial metabolic pathways or cellular structures. researchgate.net The lipophilicity and structural features, such as the presence of specific functional groups, are key determinants of their efficacy. mdpi.com

| Compound Class | Test Organism | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| 2-(Aryl diazenyl) cyclohexan-1,3-diones | P. aeruginosa | 0.30 - 0.45 | sapub.org |

| 2-(Aryl diazenyl) cyclohexan-1,3-diones | S. aureus | 0.25 - 0.45 | sapub.org |

| 2-(Aryl diazenyl) cyclohexan-1,3-diones | B. subtilis | 0.20 - 0.45 | sapub.org |

| 2-(Aryl diazenyl) cyclohexan-1,3-diones | E. coli | 0.30 - 0.45 | sapub.org |

| Cyclopentanone-derived spiro-pyrrolidines | E. coli | 50 - 100 | rjptonline.org |

| Cyclopentanone-derived spiro-pyrrolidines | P. aeruginosa | 50 - 100 | rjptonline.org |

The cytotoxic potential of compounds related to this compound has been evaluated in various preclinical models. Ketone bodies themselves have been found to inhibit the proliferation of a variety of cancer cell lines, including those of the colon, breast, and ovaries, often without being cytotoxic to normal, untransformed cells. nih.govresearchgate.net This anti-proliferative effect is linked to the unique metabolic dependencies of cancer cells, such as the Warburg effect. researchgate.net

Studies on other cyclic ketone derivatives have also revealed cytotoxic activity. For example, certain p-menthane derivatives containing a ketone moiety, such as (−)-8-hydroxycarvotanacetone, have demonstrated significant growth inhibition against ovarian, colon, and glioblastoma human cancer cell lines. nih.gov The cytotoxicity of these compounds is concentration-dependent and varies based on the specific chemical structure and the cancer cell line being tested. researchgate.net In some cases, these derivatives induce cell cycle arrest and apoptosis, which are key mechanisms for their anti-cancer effects. esg.net.eg

| Compound | Cell Line | Activity (% Growth Inhibition @ 25 µg/mL) | Reference |

|---|---|---|---|

| (−)-8-hydroxycarvotanacetone | OVCAR-8 (Ovarian) | 61.59 | nih.gov |

| (−)-8-hydroxycarvotanacetone | HCT-116 (Colon) | 94.01 | nih.gov |

| (−)-8-hydroxycarvotanacetone | SF-295 (Glioblastoma) | 89.17 | nih.gov |

| (+)-Carvone | OVCAR-8 (Ovarian) | 34.39 | nih.gov |

| (+)-Carvone | HCT-116 (Colon) | 48.07 | nih.gov |

| (+)-Carvone | SF-295 (Glioblastoma) | 40.15 | nih.gov |

| (−)-Perillaldehyde | OVCAR-8 (Ovarian) | 59.28 | nih.gov |

| (−)-Perillaldehyde | HCT-116 (Colon) | 83.03 | nih.gov |

Structure-Activity Relationship (SAR) Studies of Derivatives

While specific structure-activity relationship (SAR) studies for derivatives of this compound are not detailed in the reviewed literature, general principles can be inferred from research on analogous cyclic ketones and carboxylic acids. derpharmachemica.comresearchgate.net SAR studies are crucial for optimizing the biological activity of a chemical series by making targeted structural modifications. nih.gov

For cyclic ketones, several structural features are known to influence cytotoxicity and antimicrobial activity. The presence, position, and stereochemistry of substituents on the ring are critical. For instance, in studies of p-menthane derivatives, the introduction of a hydroxyl group was found to significantly enhance cytotoxicity compared to the parent ketone, (−)-carvone. nih.gov Conversely, converting that hydroxyl group to an acetate ester caused a marked decrease in activity, suggesting that hydrogen-bonding capability may be important. nih.gov Furthermore, the chirality of the molecule can have a profound impact; in one example, the (−) enantiomer of 8-hydroxycarvotanacetone was substantially more cytotoxic than its (+) enantiomer. nih.gov

Regarding the carboxylic acid moiety, modifications can significantly alter biological profiles. In various classes of compounds, converting a carboxylic acid to an ester or an amide can lead to differences in activity, which may be related to changes in cell permeability, solubility, or interaction with biological targets. semanticscholar.org For example, in a series of new amidrazone derivatives, the nature of substituents on attached phenyl rings was crucial for modulating antiproliferative and antimicrobial effects. mdpi.com A 2-pyridyl substituent was found to be important for antiproliferative activity, while a 4-methylphenyl group enhanced antibacterial action. mdpi.com These examples highlight that both the cyclic ketone core and the acetic acid side chain of this compound offer opportunities for chemical modification to modulate biological activity.

Correlating Structural Modifications with Pre-clinical Biological Outcomes

The core structure of an oxo-cycloalkaneacetic acid consists of a cyclic ketone with an acetic acid moiety. The reactivity and biological activity of these molecules are influenced by the interplay between the ring's conformation, the electrophilicity of the carbonyl carbon, and the acidity of the carboxyl group.

Research into various derivatives of oxo-cycloalkaneacetic acids has highlighted several key structural features that can be modulated to alter their biological effects. These include the size of the cycloalkane ring, the presence and position of substituents on the ring, and modifications to the acetic acid side chain. For instance, the introduction of aromatic or heterocyclic moieties can lead to interactions with specific biological targets.

Studies on related compounds, such as derivatives of cyclohexanone and cyclopentanone, have shown that even subtle changes in stereochemistry can lead to significant differences in biological activity. The spatial arrangement of functional groups affects how the molecule binds to enzymes or receptors, which in turn determines its efficacy and selectivity.

The following table summarizes the findings from pre-clinical studies on various oxo-cycloalkaneacetic acid analogs and related cyclic compounds, illustrating the correlation between structural modifications and biological outcomes.

| Compound Class | Structural Modification | Observed Pre-clinical Biological Outcome |

|---|---|---|

| Indan Acetic Acid Derivatives | Reduction of the 3-oxo group to a methylene (B1212753) group. | Enhanced analgesic and anti-inflammatory activities. core.ac.uk |

| Chalcone Derivatives | Introduction of an amino group on the phenyl ring. | Increased antiproliferative activity against various cancer cell lines. acs.org |

| Quinoxaline Derivatives | Substitution with electron-withdrawing groups like chlorine. | Decreased anticancer activity. nih.gov |

| Amidrazone Derivatives of Cyclohex-1-ene-1-carboxylic Acid | Presence of a 2-pyridyl substituent. | Crucial for antiproliferative activity. mdpi.com |

| β-lactone Carbamate Derivatives | Introduction of a (4-phenylphenyl)-methyl group. | Potent inhibition of N-acylethanolamine acid amidase (NAAA). nih.gov |

The data presented in the table underscores the importance of specific structural motifs in dictating the biological activity of these compounds. For example, the reduction of the ketone in indan acetic acid derivatives leads to a significant increase in their anti-inflammatory and analgesic effects, suggesting that the planarity and electronic nature of the oxo group are critical determinants of activity for that particular scaffold. core.ac.uk

In the case of chalcone derivatives, the addition of an amino group enhances their ability to inhibit cancer cell proliferation, highlighting the role of nitrogen-containing functional groups in mediating cytotoxic effects. acs.org Conversely, for quinoxaline derivatives, the introduction of electron-withdrawing groups diminishes their anticancer potential, indicating that the electronic properties of the aromatic system are key to their mechanism of action. nih.gov

Furthermore, studies on amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have identified the 2-pyridyl substituent as a critical feature for their antiproliferative properties, demonstrating the importance of specific heterocyclic rings in conferring biological activity. mdpi.com Similarly, the SAR study of β-lactone carbamates revealed that a (4-phenylphenyl)-methyl substituent resulted in a potent NAAA inhibitor, showcasing how lipophilic extensions can enhance binding to enzymatic targets. nih.gov

While these examples are not of this compound itself, they provide a foundational understanding of how structural modifications on cyclic molecules with acidic side chains can be strategically employed to modulate their pre-clinical biological activities. Future research specifically focused on this compound and its derivatives would be necessary to delineate its precise SAR and therapeutic potential.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Methodologies

The synthesis of functionalized cycloalkanones, such as 3-Oxo-cycloheptaneacetic acid, is moving beyond traditional, often harsh, chemical methods. Emerging research is centered on developing more sophisticated and sustainable synthetic strategies that offer greater efficiency and control.

Photocatalysis , which utilizes visible light to drive chemical reactions, is a particularly promising avenue. This approach allows for the construction of complex cyclic scaffolds under mild conditions, often eliminating the need for strong bases or expensive metal catalysts. nih.gov For instance, tandem carbene and photoredox-catalyzed processes are being explored for the convergent synthesis of substituted cycloalkanones. nih.govbeilstein-journals.org These methods can facilitate the formation of multiple carbon-carbon bonds in a single pot, streamlining the synthetic process. nih.gov

Flow chemistry represents another significant advancement. By conducting reactions in continuous streams within microreactors, researchers can achieve precise control over reaction parameters, leading to higher yields and purity. nih.gov This technique is particularly advantageous for scaling up the production of complex molecules and is being investigated for the synthesis of various cycloalkanone derivatives. unimi.itsemanticscholar.org The ability to safely handle hazardous reagents and easily tune reaction conditions makes flow chemistry a powerful tool for developing robust synthetic routes to compounds like this compound. nih.gov

| Synthetic Methodology | Key Advantages | Potential Application to this compound |

| Photocatalysis | Mild reaction conditions, use of sustainable energy source (light), high selectivity. nih.govbeilstein-journals.org | Direct C-H functionalization to introduce the acetic acid side chain; asymmetric synthesis of chiral derivatives. |

| Flow Chemistry | Enhanced safety, improved scalability, precise control over reaction parameters, potential for automation. nih.govunimi.itneuroquantology.com | High-throughput synthesis of analogs for structure-activity relationship studies; safer handling of reactive intermediates. |

Exploration of Advanced Catalytic Systems

The development of novel catalytic systems is paramount to advancing the synthesis and functionalization of this compound. Research is increasingly focused on synergistic and photoredox catalysis to achieve previously challenging chemical transformations.

Synergistic catalysis , where two or more catalysts work in concert to promote a reaction, has emerged as a powerful strategy for the functionalization of cyclic ketones. nih.govacs.orgacs.org This approach can enable the direct β-functionalization of saturated ketones, a traditionally difficult transformation. nih.gov By combining photoredox catalysis with organocatalysis, researchers have successfully coupled cyclic ketones with various partners to create complex molecular architectures. nih.gov

Photoredox catalysis , in conjunction with transition metals, is also being explored for C-H functionalization reactions. beilstein-journals.orgnih.govnih.govacs.org This allows for the direct conversion of C-H bonds into new chemical bonds, offering a more atom-economical approach to synthesis. beilstein-journals.org Such methods could be instrumental in introducing the acetic acid moiety at the 3-position of the cycloheptanone (B156872) ring with high selectivity.

Future research will likely focus on designing more efficient and selective catalysts, including earth-abundant metal catalysts and novel organic photoredox catalysts, to further expand the synthetic utility of these advanced catalytic systems. nih.govacs.org

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental work is revolutionizing chemical research. For this compound, this integrated approach promises to accelerate the discovery of new synthetic routes and biological applications.

Density Functional Theory (DFT) is a powerful computational tool used to study the electronic structure and reactivity of molecules. nih.govrsc.orgscielo.org.mx DFT calculations can provide valuable insights into reaction mechanisms, helping researchers to understand and predict the outcomes of chemical transformations. rsc.org For example, theoretical investigations into the regioselective formation of enolates in β-functionalized cyclic ketones can guide the development of more selective synthetic methods. rsc.org

Quantitative Structure-Activity Relationship (QSAR) studies are another important computational technique. QSAR models correlate the chemical structure of a series of compounds with their biological activity. zsmu.edu.uanih.govresearchgate.net By developing QSAR models for cycloalkanone derivatives, researchers can predict the anti-inflammatory or anticancer activity of novel analogs of this compound, thereby prioritizing synthetic efforts towards the most promising candidates. zsmu.edu.uaresearchgate.netmdpi.com The integration of these in silico methods with in vitro and in vivo testing creates a more efficient and rational drug discovery pipeline. rsc.orgnih.govnih.govresearchgate.net

| Computational Method | Application in this compound Research | Expected Outcome |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for novel synthetic routes. rsc.orgrsc.org | Optimization of reaction conditions for higher yields and selectivity. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity for novel derivatives. zsmu.edu.uanih.gov | Rational design of more potent therapeutic agents. |

| Molecular Docking | Investigation of binding interactions with biological targets. rsc.orgscirp.org | Identification of potential protein targets and understanding of the mechanism of action. |

Discovery of New Pre-clinical Biological Applications

While the full biological profile of this compound is yet to be elucidated, related cycloalkanone and carboxylic acid derivatives have shown promise in a range of pre-clinical studies, suggesting potential therapeutic avenues for this compound.

Anticancer Activity: Numerous studies have demonstrated the cytotoxic effects of cyclopentanone and cyclohexanone derivatives against various cancer cell lines. nih.govresearchgate.netsapub.orgmdpi.com For instance, certain cyclopentanone derivatives have been found to be active against murine leukemia L1210 cells. nih.govresearchgate.net The structural motifs present in this compound could serve as a scaffold for the development of novel anticancer agents. Future research will likely involve screening this compound and its derivatives against a panel of cancer cell lines to identify potential therapeutic leads.

Anti-inflammatory Properties: The anti-inflammatory potential of various cyclic compounds is an active area of investigation. QSAR and other computational models are being used to design and screen for compounds with anti-inflammatory activity. zsmu.edu.uamdpi.com Given that some carboxylic acid-containing molecules exhibit anti-inflammatory effects, it is plausible that this compound could modulate inflammatory pathways. Further studies are needed to explore its effects on key inflammatory mediators and cellular processes.

The exploration of these and other potential biological activities will be crucial in determining the therapeutic relevance of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Oxo-cycloheptaneacetic acid and its derivatives?

- Methodology :

-

Step 1 : Start with cycloheptane precursors (e.g., cycloheptene derivatives) and introduce the oxo group via oxidation using agents like KMnO₄ or K₂Cr₂O₇ in acidic conditions .

-

Step 2 : Functionalize the acetic acid moiety via nucleophilic substitution or condensation reactions. For example, use β-keto acid intermediates to stabilize the oxo group during synthesis .

-

Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity using melting point analysis and HPLC.

- Characterization :

-

¹H/¹³C NMR : Key shifts include δ ~2.5–3.5 ppm (acetic acid protons) and δ ~170–180 ppm (carbonyl carbons) .

-

ESI-MS : Confirm molecular weight (e.g., m/z 182.17 for C₉H₁₄O₃) .

Example Data (from analogous compounds) Compound ---------------- Derivative A Derivative B

Q. How should researchers safely handle this compound in the lab?

- Safety Protocols :

- PPE : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- First Aid : For skin contact, wash with soap/water for 15 minutes; seek medical attention if irritation persists .

Q. What analytical techniques are critical for characterizing this compound?

- Primary Methods :

- FT-IR : Detect carbonyl stretches (~1700–1750 cm⁻¹) and carboxylic acid O-H (~2500–3300 cm⁻¹) .

- NMR : Assign stereochemistry and confirm substitution patterns (e.g., coupling constants for cycloheptane protons) .

- Advanced Techniques :

- X-ray Crystallography : Resolve crystal structure for absolute configuration validation .

- Thermogravimetric Analysis (TGA) : Assess thermal stability up to decomposition (~200–300°C) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound?

- Approach :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to study electrophilic sites (e.g., carbonyl carbons) .

- Molecular Dynamics : Simulate solvation effects in polar solvents (e.g., water, DMSO) to predict solubility .

- Outputs :

- HOMO-LUMO Gap : Estimate redox potential (e.g., ~4.5 eV for oxidation susceptibility) .

- pKa Prediction : Use software like ChemAxon to approximate carboxylic acid dissociation (~2.5–3.0) .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Step 1 : Define inclusion criteria (e.g., peer-reviewed studies with IC₅₀/EC₅₀ data).

- Step 2 : Perform meta-analysis to quantify variability (e.g., heterogeneity index I² >50% indicates high inconsistency).

- Step 3 : Validate via independent assays (e.g., MIC tests for antibacterial activity discrepancies ).

- Case Study : A Cr(III) complex showed antibacterial activity (MIC 25 µg/mL) , while uncomplexed derivatives were inactive. This suggests metal coordination modulates bioactivity.

Q. How can structure-activity relationships (SAR) guide the design of novel derivatives?

- Methodology :

- Modification Sites :

Cycloheptane Ring : Introduce halogens or methyl groups to enhance lipophilicity .

Acetic Acid Chain : Replace with sulfonic acid for improved solubility .

- Assays :

- In vitro : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., COX-2).

- In silico : Dock derivatives into protein active sites (e.g., AutoDock Vina) .

Q. What are the challenges in scaling up synthetic protocols for this compound?

- Key Issues :

- Reaction Exotherms : Control via slow reagent addition and cooling (e.g., -10°C for oxidation steps) .

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mix) for cost efficiency .

- Quality Control : Implement inline PAT (Process Analytical Technology) tools like Raman spectroscopy .

Methodological Notes

- Reproducibility : Document reagent lot numbers, equipment models, and environmental conditions (e.g., humidity) .

- Ethical Compliance : Adhere to institutional biosafety protocols for biological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.